N-[(1S)-2,2-dimethylcyclopropyl]quinazolin-4-amine
Description
N-[(1S)-2,2-dimethylcyclopropyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[(1S)-2,2-dimethylcyclopropyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-13(2)7-11(13)16-12-9-5-3-4-6-10(9)14-8-15-12/h3-6,8,11H,7H2,1-2H3,(H,14,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASODAIKSREMMR-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC2=NC=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1NC2=NC=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2,2-dimethylcyclopropyl]quinazolin-4-amine typically involves the reaction of quinazoline derivatives with cyclopropylamine under specific conditions. One common method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in a solvent such as isopropanol or acetic acid at elevated temperatures (around 100°C) and pressures (100 psi) for about 20 minutes .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using metal-catalyzed reactions or phase-transfer catalysis. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2,2-dimethylcyclopropyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions involving this compound are generally carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product formation. For example, oxidation reactions may be conducted at room temperature, while reduction reactions might require cooling to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield quinazoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[(1S)-2,2-dimethylcyclopropyl]quinazolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1S)-2,2-dimethylcyclopropyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The compound can also interfere with bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in biological activity.
N-(2,2-Dimethoxyethyl)quinazolin-4-amine: This compound has similar structural features but different substituents, which can affect its pharmacological properties.
Uniqueness
N-[(1S)-2,2-dimethylcyclopropyl]quinazolin-4-amine is unique due to its specific cyclopropyl substituent, which can enhance its stability and biological activity compared to other quinazoline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
